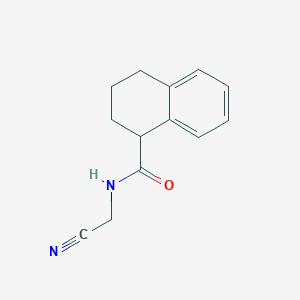

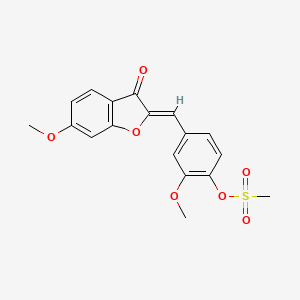

N-(cyanomethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(cyanomethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide” is a complex organic compound. The “cyanomethyl” group (N≡CCH2–) is a type of nitrile group . The “tetrahydronaphthalene” part refers to a naphthalene ring, a polycyclic aromatic hydrocarbon, that has been fully hydrogenated .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized using cyanomethyl salts of pyridine and analogous isoquinolines . Another method involves reacting amines with alkyl cyanoacetates .Chemical Reactions Analysis

The reactivity of similar compounds, such as pyridinium ylides, is influenced by the characteristics of the reactants employed . They have been used in the synthesis of various heterocyclic compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and functional groups. Similar compounds have been characterized using thermal analysis techniques .Applications De Recherche Scientifique

Synthesis and Biological Activity

- Novel tetrahydronaphthalene derivatives have been synthesized and tested for their effects on proliferation and nitric oxide production in lipopolysaccharide-activated Raw 264.7 macrophages. Some compounds showed dose-dependent decrease in nitrite levels without exhibiting cytotoxic effects, indicating potential anti-inflammatory properties (Gurkan et al., 2011).

- New benzo[H]quinazoline derivatives, synthesized from related chemical precursors, have shown antineoplastic and antimonoamineoxidase properties, highlighting their potential in cancer therapy and enzyme inhibition (Markosyan et al., 2010).

Anticoagulant Screening

- Chemoselective synthesis of N-(Aminoalkyl/amidino)phenyl naphthalene-1-carboxamides and related compounds was performed, with some products screened for their anticoagulant effects. Amidines and tetrahydronaphthamides demonstrated greater activity than their counterparts, suggesting their utility in developing anticoagulant therapies (Nguyen & Ma, 2017).

Colorimetric Sensing of Fluoride Anions

- A series of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives were synthesized and evaluated for their colorimetric sensing capabilities of fluoride anions. One compound exhibited a significant color transition upon fluoride anion detection, demonstrating its utility in developing sensitive chemical sensors (Younes et al., 2020).

Drug-Drug Interaction and Cytochrome P450 Inhibition

- Investigations into the time-dependent inhibition of cytochrome P450 3A by melanocortin-4 receptor agonists revealed the formation of a cyanonitrosotetrahydronaphthalenyl derivative, highlighting the significance of understanding drug metabolism and potential interactions in drug development (Tang et al., 2008).

Orientations Futures

Propriétés

IUPAC Name |

N-(cyanomethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O/c14-8-9-15-13(16)12-7-3-5-10-4-1-2-6-11(10)12/h1-2,4,6,12H,3,5,7,9H2,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKLFKGYHXAJXEP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=CC=CC=C2C1)C(=O)NCC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(cyanomethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,5-Dimethylpyrazolo[1,5-c]pyrimidin-7-amine](/img/structure/B2370039.png)

![N'-[(2Z)-3-(1H-benzimidazol-2-yl)-6-methoxy-2H-chromen-2-ylidene]benzohydrazide](/img/structure/B2370044.png)

![4-[1,6-bis(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carbonyl]thiomorpholine](/img/structure/B2370045.png)

![5-((4-Chlorophenyl)(morpholino)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2370048.png)

![(3Z)-3-{[(2-chlorophenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2370051.png)

![7-methoxy-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzofuran-2-carboxamide](/img/structure/B2370052.png)

![Methyl 4-[(dimethylsulfamoyl)methyl]benzoate](/img/structure/B2370056.png)

![N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2,4-dimethoxybenzamide](/img/structure/B2370058.png)

![2,2,2-trifluoro-N-[3-(6-piperidin-1-ylpyridazin-3-yl)phenyl]acetamide](/img/structure/B2370060.png)

![(2S,3S,4S,5R,6R)-6-[[(2S,3R,4R,6aR,6bS,8aS,12aS,14bR)-4-formyl-2-hydroxy-4,6a,6b,11,11,14b-hexamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B2370062.png)